3-(4-Hydroxymethylphenoxy)propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

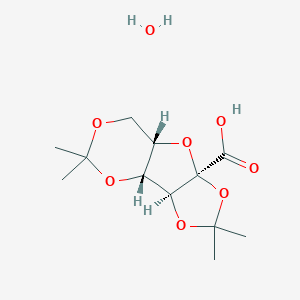

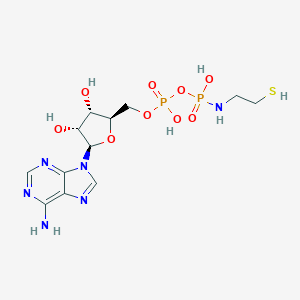

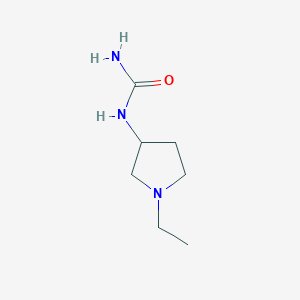

3-(4-Hydroxymethylphenoxy)propionic acid is a chemical compound of interest in various fields, including materials science and chemistry, due to its unique structural features and potential applications. This compound can serve as an intermediate in the synthesis of complex molecules, including pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of R-(+)-2-(4-hydroxyphenoxy)-propionic acid involves chlorination, etherification, and hydrolysis reactions, starting from L-Alanine, achieving a yield of up to 71.1% (Wu Chun-le, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-Hydroxymethylphenoxy)propionic acid often features complex hydrogen bonding and interaction patterns. For example, studies on similar molecules reveal inter-molecular hydrogen bonding between functional groups, which could suggest similar behaviors in the target compound (I. Tomita et al., 1966).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, such as etherification and esterification, highlighting the reactivity of the hydroxyl and carboxylic acid functional groups. The ability of these compounds to undergo such reactions makes them versatile intermediates in synthetic chemistry (Acerina Trejo-Machin et al., 2017).

Physical Properties Analysis

The physical properties of 3-(4-Hydroxymethylphenoxy)propionic acid and related compounds, such as melting points and solubility, are influenced by their molecular structure. The presence of hydroxyl and carboxylic acid groups can affect their solubility in various solvents, which is crucial for their application in different chemical processes.

Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biobased Polymer Enhancement

3-(4-Hydroxyphenyl)propionic acid, a derivative closely related to 3-(4-Hydroxymethylphenoxy)propionic acid, has been utilized as an organic modifier in layered double hydroxides (LDHs) for the preparation of PBS bionanocomposites. These composites exhibit enhanced thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction. The presence of this compound as a chain extender shows significant potential in creating fully biodegradable, green materials suitable for a wide range of applications, including those with bio and food compatibility, and potentially antibacterial and antioxidant properties (Totaro et al., 2017).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid (PA), another derivative, has been explored as a renewable alternative for the phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazines, highlighting its utility in enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach offers a pathway to synthesizing materials with thermal and thermo-mechanical properties suitable for diverse applications, demonstrating the value of renewable sources in material science (Trejo-Machin et al., 2017).

Antimicrobial and Nematicidal Properties

3-Hydroxypropionic acid, closely related to the focus compound, has shown selective nematicidal activity against plant-parasitic nematodes without exhibiting antimicrobial, cytotoxic, or phytotoxic effects. This discovery opens new avenues for biopesticide development, offering safer alternatives for agricultural pest management (Schwarz et al., 2004).

Biobased Chemical Production

The importance of 3-Hydroxy-propionic acid (3-HP) in synthesizing novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials has been acknowledged. It ranks as a top platform chemical derived from biomass, with research focusing on microbial production methods using recombinant strains for environmental and commercial viability (Tingirikari et al., 2016).

Environmental and Health Monitoring

Research into the metabolism of certain phenolic antioxidants used in polymers identified 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid as a potential biomarker for human exposure to these compounds, indicating its role in environmental and health monitoring (Liu & Mabury, 2021).

Eigenschaften

IUPAC Name |

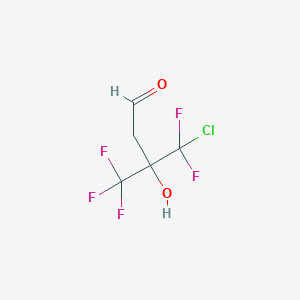

3-[4-(hydroxymethyl)phenoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWKJUVXEMKOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352992 |

Source

|

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxymethylphenoxy)propionic acid | |

CAS RN |

101366-61-4 |

Source

|

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

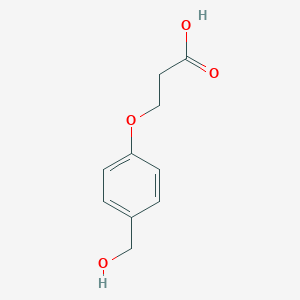

![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)